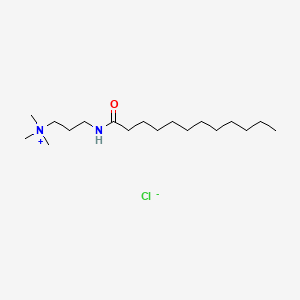
Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate
Vue d'ensemble
Description
Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, also known as ECN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ECN is a versatile molecule that has a wide range of applications in various fields, including materials science, organic chemistry, and biomedical research.
Applications De Recherche Scientifique
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
This compound is used in the Knoevenagel condensation reaction, a type of C-C bond formation . This reaction is important in the synthesis of fine chemical products such as pharmaceuticals .
Methods of Application
Different aryl/alkyl aldehydes react with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide (20 mol%) in ethanol at reflux temperature for 1 h as well as at room temperature (25 °C) for 2–8 h .
Results or Outcomes
The reaction yields the corresponding ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds in fairly good yields .
2. Cyanoacrylate Adhesives
Specific Scientific Field
Material Science, specifically adhesive technology .
Application Summary
Cyanoacrylate adhesives, which include compounds like Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, are widely used in various fields of technology and medicine .
Methods of Application
Different modification techniques are used to improve the properties of cyanoacrylate adhesives. These include the introduction of cross-linking agents, comonomers, thickening and plasticizing agents, accelerators, stabilizers, and other additives .
Results or Outcomes
The modification of cyanoacrylate adhesives leads to improved properties such as increased thermal stability, water-resistance, impact strength, and peel strength in the cured state, as well as improved viability during storage .
3. Forensic Science
Specific Scientific Field
Application Summary
Cyanoacrylate esters, which include compounds like Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, are used in forensics for their excellent non-destructive impressioning abilities .
Methods of Application
These compounds are especially important when lifting fingerprints from delicate evidence items, or when the prints could not be lifted using traditional means such as fingerprinting powder .
Results or Outcomes
The use of cyanoacrylate esters in forensics has greatly improved the ability to lift and analyze fingerprints from various surfaces .
4. RAFT Polymerisation
Specific Scientific Field
Application Summary
Terpene (meth)acrylates, which could potentially include Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, are used in RAFT polymerisation to create well-defined polymers and precise di- and multiblock copolymer architectures .
Methods of Application
The terpene (meth)acrylate monomers are polymerised via reversible addition–fragmentation chain transfer (RAFT) polymerisation .
Results or Outcomes
A wide range of glass transition temperature (Tg) values are observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate). These properties are exploited to create renewably-sourced hard–soft block copolymers .
5. Synthesis of Fine Chemical Products
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
Substituted aldehydes were condensed with ethyl cyanoacetate, a compound similar to Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate .
Methods of Application
This reaction was carried out using sodium ethoxide as a catalyst .
Results or Outcomes
The reaction resulted in the synthesis of fine chemical products .
6. Material Science
Specific Scientific Field
Application Summary
Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate is used in the production of materials .
Methods of Application
The compound is used in the production of materials due to its specific properties .
Results or Outcomes
The use of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate in material science has led to the development of new materials with unique properties .
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMUVKEQPRZFV-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate | |
CAS RN |
7498-85-3 | |
| Record name | ETHYL ALPHA-CYANO-1-NAPHTHALENEACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methylbenzene-1,2-diamine](/img/structure/B1622172.png)







